molecular formula C4H2Cl2N2 B116531 2,3-Dichloropyrazine CAS No. 4858-85-9

2,3-Dichloropyrazine

Cat. No. B116531
CAS RN: 4858-85-9
M. Wt: 148.98 g/mol
InChI Key: MLCNOCRGSBCAGH-UHFFFAOYSA-N
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Description

2,3-Dichloropyrazine is a clear colorless to light yellow liquid . It is used as a substrate for an efficient synthesis of aloisine, a potent cyclin-dependent kinase .


Synthesis Analysis

The synthesis of 2,3-Dichloropyrazine has been described in several studies. One method involves the use of a tandem-Sonogashira coupling with subsequent direct cyclisation of the resulting bisalkynes . Another method involves the use of Suzuki coupling reactions . Additionally, a method involving Cu-catalyzed synthesis of 3-alkynyl substituted 2-chloropyrazines under ultrasound irradiation has been reported .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloropyrazine can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dichloropyrazine have been studied. For instance, a study on the tele-substitution of 2,3-Dichloropyrazine describes how it reacts with lithiated dithiane to provide an intermediate compound .


Physical And Chemical Properties Analysis

2,3-Dichloropyrazine is a clear colorless to light yellow liquid . Its molecular weight is 148.98 g/mol . Other physical and chemical properties such as melting point, boiling point, density, refractive index, flash point, and solubility can be found in various chemical databases .

Scientific Research Applications

1. Regioselective Nucleophilic Aromatic Substitution

Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reactions of unsymmetrical 3,5-dichloropyrazines, including 2,3-dichloropyrazine, demonstrate variations in regioselectivity influenced by the nature of substituents. The position of the nucleophilic attack is determined by whether an electron-withdrawing or electron-donating group is present at the 2-position of the pyrazine (Scales et al., 2013).

2. Synthesis of Anticancer Drug Intermediates

2,3-Dichloropyrazine serves as a crucial intermediate in synthesizing small molecule anticancer drugs. The transformation process involves substitution, acylation, cyclization, and chlorination reactions, highlighting its significance in pharmaceutical chemistry (Zhang et al., 2019).

3. Formation of Heterocyclic Systems

The alkylation of 2,3-dichloropyrazine leads to the synthesis of alkylated pyrazinium tetrafluoroborates. These compounds are further transformed into mono- or disubstitution products, which are significant in forming fused heterocyclic systems (Rusinov et al., 2001).

4. Synthesis of Organic Optoelectronic Materials

2,3-Dichloropyrazine is employed in the creation of pyrazine-based organic optoelectronic materials, particularly in the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These materials are explored for their potential in optoelectronic applications due to their promising optical and thermal properties (Meti et al., 2017).

5. DNA Binding and Antimicrobial Properties

Chloropyrazine derivatives, including those synthesized from 2,3-dichloropyrazine, demonstrate significant DNA binding abilities and antimicrobial properties. These compounds' interaction with DNA and their physicochemical properties are crucial for their potential clinical applications (Mech-Warda et al., 2022).

6. Synthesis of Nucleoside Analogues

2,3-Dichloropyrazine is instrumental in synthesizing asymmetrically substituted pyrazines, leading to various nucleoside analogues. These compounds are of interest due to their potential applications in medicinal chemistry (Modha et al., 2011).

Safety And Hazards

When handling 2,3-Dichloropyrazine, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided. Containers should be kept securely sealed when not in use .

properties

IUPAC Name

2,3-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCNOCRGSBCAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197556
Record name 2,3-Dichloropyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropyrazine

CAS RN

4858-85-9
Record name 2,3-Dichloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4858-85-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloropyrazine
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Record name 2,3-Dichloropyrazine
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Record name 2,3-dichloropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
363
Citations
DS Chekmarev, SV Shorshnev, AE Stepanov… - Tetrahedron, 2006 - Elsevier
A highly efficient synthesis of the potent CDKs (cyclin-dependent kinases) inhibitors, aloisines (substituted 5H-pyrrolo[2,3-b]pyrazines) is presented. The method is based on highly …
Number of citations: 22 www.sciencedirect.com
I Malik, M Hussain, A Ali, SMT Toguem, FZ Basha… - Tetrahedron, 2010 - Elsevier
Synthesis of 2,3-disubstituted pyrazines and quinoxalines by Heck cross-coupling reactions of 2,3-dichloropyrazine and 2,3-dichloroquinoxaline. Influence of the temperature on the product …
Number of citations: 22 www.sciencedirect.com
AD Sonawane, A Shimozuma, T Udagawa… - Organic & …, 2020 - pubs.rsc.org
In this paper, we report the novel synthesis of three different heterocycles, namely 2-arylselenopheno[2,3-b]quinoxaline, 3-(aryl/alkylselanyl)-2-arylselenopheno[2,3-b]quinoxaline and 6-…
Number of citations: 15 pubs.rsc.org
HJ Chen, L Guo, W Fang, GZ Jia - Spectroscopy and Spectral …, 2014 - ingentaconnect.com
Fourier transform infrared (FTIR) spectra of 2,3-dichloropyrazine in the region 4004000 cm-1 were measured under solid state condition using KBr pellets method and liquid state by the …
Number of citations: 3 www.ingentaconnect.com
S Yin, L Yao, XQ Zeng, MY Li, MF Ge - Journal of Molecular Structure, 2008 - Elsevier
The electronic structures of C 4 H 2 Cl 2 N 2 isomers have been studied by HeI photoelectron spectroscopy (PES) combined with the outer valence Green’s function (OVGF) calculations …
Number of citations: 4 www.sciencedirect.com
SV Litvinenko, YM Volovenko, VI Savich… - Chemistry of …, 1992 - Springer
Synthesis of condensed azaheterocycles derived from 2,3-dichloropyrazine Page 1 SYNTHESIS OF CONDENSED AZAHETEROCYCLES DERIVED FROM 2,3-DICHLOROPYRAZINE …
Number of citations: 4 link.springer.com
CO Okafor - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
4‐Diazaphenothiazine, the parent compound of this heterocyclic ring has now been prepared from 2,3‐dichloropyrazine and 2‐aminothiophenol. Replacement of 2,3‐dichloropyrazine …
Number of citations: 26 onlinelibrary.wiley.com
GL Rusinov, PA Slepukhin, VN Charushin… - Mendeleev …, 2001 - pubs.rsc.org
The alkylation of 2,3-dichloropyrazine with the Meerwein reagents R3O+BF4– (R = Me or Et) afforded 1-alkyl-2,3-dichloropyrazinium tetrafluoroborates, which were transformed into …
Number of citations: 14 pubs.rsc.org
JF Campos, MJRP Queiroz… - ChemistrySelect, 2017 - Wiley Online Library
Several new 3‐(hetero)aryl‐2‐phenylthieno[3, 2‐b]pyridines and 7‐(hetero)aryl‐6‐phenyl thieno[2, 3‐b]pyrazines were prepared by Suzuki cross‐coupling of 3‐bromo‐2‐phenylthieno[…
CO Okafor - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
As part of our program on the synthesis of new psychotropic agents, the parent rings of two diazaphenox‐azines are described. The reaction of 2‐aminophenol and 2,3‐…
Number of citations: 10 onlinelibrary.wiley.com

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